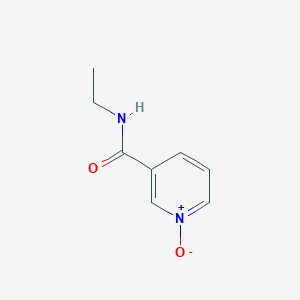

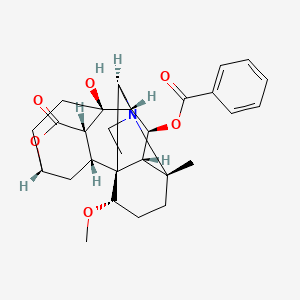

![molecular formula C23H18N8 B8240650 3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B8240650.png)

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EW-7195 es un inhibidor selectivo y potente de la quinasa similar al receptor de activina 5, también conocida como receptor 1 del factor de crecimiento transformante beta. Tiene un valor de concentración inhibitoria 50 de 4,83 nanomolar. Este compuesto ha mostrado un potencial significativo en la inhibición de las vías de señalización inducidas por el factor de crecimiento transformante beta 1, la transición epitelial-mesenquimal y la metástasis del cáncer de mama a los pulmones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EW-7195 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que la síntesis implica el uso de varios solventes orgánicos, catalizadores y reactivos para lograr la estructura química deseada .

Métodos de Producción Industrial

La producción industrial de EW-7195 probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores industriales, técnicas de purificación como la cromatografía y medidas estrictas de control de calidad para garantizar la coherencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

EW-7195 principalmente experimenta reacciones de inhibición donde se une e inhibe la actividad de la quinasa similar al receptor de activina 5. Esta inhibición previene la fosforilación de Smad2 y su posterior translocación nuclear, bloqueando así las vías de señalización aguas abajo .

Reactivos y Condiciones Comunes

Las reacciones que involucran EW-7195 generalmente requieren reactivos específicos como el factor de crecimiento transformante beta 1, Smad2 y otros componentes celulares. Las condiciones para estas reacciones incluyen temperatura controlada, pH y la presencia de cofactores necesarios para las actividades enzimáticas .

Productos Principales Formados

El producto principal formado a partir de la reacción de inhibición de EW-7195 es la forma inactiva de la quinasa similar al receptor de activina 5, que no puede fosforilar Smad2. Esto lleva a la supresión de la transición epitelial-mesenquimal y la metástasis en las células cancerosas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las vías de señalización del factor de crecimiento transformante beta.

Biología: Investigado por su papel en la prevención de la transición epitelial-mesenquimal, un proceso crítico en la metástasis del cáncer.

Medicina: Explorado por su potencial terapéutico en el tratamiento de cánceres, particularmente el cáncer de mama, inhibiendo la metástasis a los pulmones.

Industria: Potencialmente utilizado en el desarrollo de fármacos anticancerígenos dirigidos a las vías de señalización del factor de crecimiento transformante beta

Mecanismo De Acción

EW-7195 ejerce sus efectos inhibiendo selectivamente la quinasa similar al receptor de activina 5. Esta inhibición previene la fosforilación de Smad2, un paso clave en la vía de señalización del factor de crecimiento transformante beta. Al bloquear esta vía, EW-7195 suprime eficazmente la transición epitelial-mesenquimal y la metástasis en las células cancerosas. Los objetivos moleculares involucrados incluyen la quinasa similar al receptor de activina 5 y Smad2 .

Comparación Con Compuestos Similares

Compuestos Similares

LY2157299: Otro inhibidor del receptor 1 del factor de crecimiento transformante beta con efectos inhibitorios similares.

SB431542: Un inhibidor selectivo de la quinasa similar al receptor de activina 5, utilizado en varios estudios de investigación.

Galunisertib: Un inhibidor de molécula pequeña del receptor 1 del factor de crecimiento transformante beta, investigado por sus propiedades anticancerígenas .

Singularidad de EW-7195

EW-7195 destaca por su alta selectividad y potencia en la inhibición de la quinasa similar al receptor de activina 5. Su capacidad para bloquear eficientemente las vías de señalización inducidas por el factor de crecimiento transformante beta 1 y prevenir la transición epitelial-mesenquimal lo convierte en un compuesto valioso en la investigación del cáncer y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEADGKSQIBFYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate](/img/structure/B8240592.png)

![Phenol,2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-](/img/structure/B8240595.png)

![tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate](/img/structure/B8240606.png)

![tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate](/img/structure/B8240631.png)

![3-(3-Fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B8240645.png)

![N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B8240672.png)